2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Descripción
This compound features a cyclopenta[b]thiophene core substituted with a benzamido group bearing a bis(2-methoxyethyl)sulfamoyl moiety and an N-methyl carboxamide side chain.
Propiedades
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S2/c1-23-21(27)19-17-5-4-6-18(17)32-22(19)24-20(26)15-7-9-16(10-8-15)33(28,29)25(11-13-30-2)12-14-31-3/h7-10H,4-6,11-14H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXOHRLRXMKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the sulfamoyl/benzamido substituents and side-chain modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on G839-0106 (C23H29N3O4S2).
†Diethyl groups increase logP compared to methoxyethyl.
Pharmacological and Functional Insights
- Mitochondrial Activity : Analogs with cyclopenta[b]thiophene cores, such as TAMRA compounds in , act as mitofusin agonists, restoring mitochondrial DNA (mtDNA) content. The target compound’s methoxyethyl groups may enhance solubility while retaining mitochondrial target engagement .
- Antiviral Screening : G839-0106 () and related compounds are included in antiviral libraries, suggesting the scaffold’s relevance in infectious disease research.
- Growth Modulation : Compounds in with thiazole-based sulfamoyl groups exhibit significant bioactivity (e.g., 119–129% efficacy, p<0.05), highlighting the sulfamoyl moiety’s importance .
Research Implications and Limitations
- Unresolved Questions : Direct biological data (e.g., IC50, toxicity) for the target compound is absent in the evidence. Further in vitro/vivo studies are needed to confirm mitochondrial or antiviral activity.
- Contradictions: While highlights bioactivity in non-thiophene sulfonamides, the cyclopenta[b]thiophene core’s role in target specificity remains unclear .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
